molecular formula C24H39NO4 B566254 (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide CAS No. 1798394-85-0

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide

Cat. No.: B566254
CAS No.: 1798394-85-0
M. Wt: 405.579
InChI Key: LBDAFMASECPAPO-GJWNNSPJSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of a long-chain polyunsaturated fatty acid with an N-hydroxysuccinimide ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction is often facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various types of chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Amidation: Reaction with amines to form amides.

    Hydrolysis: Breakdown into (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide in the presence of water.

Common Reagents and Conditions

    Esterification: Alcohols, dicyclohexylcarbodiimide (DCC), dichloromethane.

    Amidation: Amines, organic solvents like dimethylformamide (DMF).

    Hydrolysis: Water, acidic or basic conditions.

Major Products

    Esterification: Esters of (Z,Z)-5,11-Eicosadienoic Acid.

    Amidation: Amides of (Z,Z)-5,11-Eicosadienoic Acid.

    Hydrolysis: (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide.

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is used in various scientific research applications, including:

    Bioconjugation: As a reagent for attaching biomolecules to surfaces or other molecules.

    Organic Synthesis: As an intermediate in the synthesis of complex molecules.

    Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is due to the presence of the N-hydroxysuccinimide ester, which is a good leaving group. The compound can target specific molecular pathways by forming stable conjugates with biomolecules, thereby altering their function or delivery.

Comparison with Similar Compounds

Similar Compounds

    (Z,Z)-5,11-Eicosadienoic Acid: The parent fatty acid without the N-hydroxysuccinimide ester.

    N-Hydroxysuccinimide Esters: Other esters formed with different fatty acids or carboxylic acids.

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to its combination of a polyunsaturated fatty acid and an N-hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile reagent in both research and industrial settings.

Properties

CAS No.

1798394-85-0

Molecular Formula

C24H39NO4

Molecular Weight

405.579

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15-

InChI Key

LBDAFMASECPAPO-GJWNNSPJSA-N

SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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